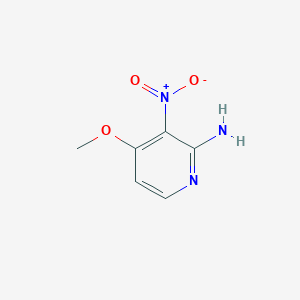

4-Methoxy-3-nitropyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-12-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZNRPWDIPHQNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50516045 | |

| Record name | 4-Methoxy-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84487-08-1 | |

| Record name | 4-Methoxy-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methoxy-3-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of 4-Methoxy-3-nitropyridin-2-amine, a crucial intermediate in the development of various pharmacologically active molecules. The synthesis is a two-step process commencing with the nitration of 2-amino-4-chloropyridine to yield the key intermediate, 4-chloro-3-nitropyridin-2-amine, followed by a nucleophilic aromatic substitution to introduce the methoxy group.

Step 1: Synthesis of 4-Chloro-3-nitropyridin-2-amine

The initial step involves the regioselective nitration of 2-amino-4-chloropyridine. This reaction typically yields a mixture of the 3-nitro and 5-nitro isomers, which can be separated through recrystallization.

Experimental Protocol

A detailed method for the synthesis of 4-amino-2-chloro-3-nitropyridine involves the use of a mixed acid nitration[1].

Materials:

-

2-Amino-4-chloropyridine

-

65% Nitric Acid

-

Concentrated Sulfuric Acid

-

Ammonia solution

-

Petroleum ether or Toluene

-

Ethyl acetate

-

95% Ethanol

Procedure:

-

In a reaction vessel, a mixture of 65% nitric acid and concentrated sulfuric acid is prepared and cooled.

-

2-Amino-4-chloropyridine is slowly added to the mixed acid solution while maintaining a low temperature.

-

The reaction mixture is stirred for a specified duration, and the reaction progress is monitored (e.g., by TLC).

-

Upon completion, the reaction mixture is carefully quenched.

-

The pH of the solution is adjusted to 3 using an ammonia solution[1].

-

The resulting precipitate, a mixture of 4-amino-2-chloro-3-nitropyridine and 4-amino-2-chloro-5-nitropyridine, is collected by filtration[1]. The yield of the isomeric mixture is reported to be between 95-98%[1].

-

The isomers are separated by recrystallization. The crude mixture is first refluxed in petroleum ether or toluene, cooled, and filtered to yield a solid enriched in the desired 3-nitro isomer[1].

-

Further purification is achieved by recrystallization from a mixture of ethyl acetate and petroleum ether to afford pure 4-amino-2-chloro-3-nitropyridine[1]. The mother liquor can be processed to isolate the 5-nitro isomer by recrystallization from 95% ethanol[1].

Quantitative Data for 4-Chloro-3-nitropyridin-2-amine

| Parameter | Value | Reference |

| Yield | 75-85% (of the 3-nitro isomer after purification) | [1] |

| Purity | 95-99% | [1] |

| Appearance | Yellow to brown crystalline powder | [2] |

| Melting Point | Approx. 142-144 °C | [2] |

| Molecular Formula | C5H4ClN3O2 | |

| Molecular Weight | 173.56 g/mol |

Step 2: Synthesis of this compound

Proposed Experimental Protocol

This proposed protocol is based on established methods for the methoxylation of similar chloronitropyridines.

Materials:

-

4-Chloro-3-nitropyridin-2-amine

-

Sodium methoxide

-

Anhydrous Methanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve 4-chloro-3-nitropyridin-2-amine in anhydrous methanol.

-

Add a stoichiometric equivalent of sodium methoxide to the solution.

-

The reaction mixture is stirred at room temperature or gently heated to facilitate the substitution. The reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion of the reaction, the mixture is quenched by the addition of water.

-

The product, this compound, may precipitate out of the solution and can be collected by filtration.

-

If the product does not precipitate, the methanol can be removed under reduced pressure, and the resulting aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic extracts are then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Predicted Quantitative Data for this compound

Since no direct experimental data was found for the final product, the following are expected values based on the properties of the starting material and general outcomes of such reactions.

| Parameter | Predicted Value/Information |

| Yield | Expected to be moderate to high, typical for SNAr reactions on activated pyridines. |

| Purity | >95% after purification. |

| Appearance | Likely a yellow or orange solid. |

| Melting Point | Expected to be different from the starting material. |

| Molecular Formula | C6H7N3O3 |

| Molecular Weight | 169.14 g/mol |

Synthesis Pathway Diagram

The following diagram illustrates the two-step synthesis of this compound.

Caption: Two-step synthesis of this compound.

References

Technical Guide: Physicochemical Properties and Biological Context of 4-Methoxy-3-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-nitropyridin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its substituted pyridine core, featuring an amine, a methoxy group, and a nitro group, provides a unique electronic and structural framework for interaction with biological targets. This technical guide offers an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a review of its potential biological activities, particularly in the context of cancer research. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 84487-08-1 | [1][2] |

| Molecular Formula | C₆H₇N₃O₃ | [1] |

| Molecular Weight | 169.14 g/mol | [1] |

| Melting Point | 183-185 °C | [1] |

| Boiling Point | Not available | [1] |

| pKa | Data not available | N/A |

| Aqueous Solubility | Data not available | [3] |

| LogP | Data not available | N/A |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for obtaining the compound for further study. The following protocol is based on established methodologies for the synthesis of related aminopyridine derivatives.

Synthesis of this compound

Materials:

-

2-Amino-4-methoxypyridine

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a flask submerged in an ice bath, slowly add 2-amino-4-methoxypyridine to a mixture of fuming nitric acid and concentrated sulfuric acid while maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the resulting solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, its structural analogs have shown promise as potent inhibitors of tubulin polymerization.[4] Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division. Inhibition of tubulin polymerization disrupts the cell cycle, leading to cell cycle arrest and subsequent apoptosis (programmed cell death). This mechanism of action is a well-established strategy in cancer chemotherapy.

Putative Mechanism of Action: Tubulin Polymerization Inhibition

Compounds that interfere with microtubule dynamics are known as microtubule-targeting agents. These agents can be classified as either microtubule-stabilizing or microtubule-destabilizing. Based on the activity of its analogs, this compound is hypothesized to act as a microtubule-destabilizing agent, leading to the inhibition of tubulin polymerization. This disruption of microtubule formation activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[5] Prolonged arrest in mitosis ultimately triggers the intrinsic apoptotic pathway.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 84487-08-1|this compound|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Methoxy-3-nitropyridin-2-amine (CAS: 84487-08-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-3-nitropyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, outlines a plausible synthetic pathway with experimental protocols, and explores its potential biological activities based on related compounds. While direct biological data for this specific molecule is limited in the public domain, this guide extrapolates potential applications and suggests experimental approaches for its evaluation.

Chemical and Physical Properties

This compound is a substituted pyridine derivative with the chemical formula C₆H₇N₃O₃. Its structure is characterized by a pyridine ring functionalized with a methoxy group at the 4-position, a nitro group at the 3-position, and an amine group at the 2-position.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 84487-08-1 |

| Molecular Formula | C₆H₇N₃O₃ |

| Molecular Weight | 169.14 g/mol |

| Melting Point | 183-185 °C |

| Appearance | Not specified (likely a solid) |

| Synonyms | 2-Amino-4-methoxy-3-nitropyridine, 4-Methoxy-3-nitro-pyridin-2-ylamine |

Synthesis

A plausible and commonly employed synthetic route to this compound involves a two-step process: the synthesis of the precursor 2-amino-4-methoxypyridine, followed by its regioselective nitration.

Synthesis of 2-Amino-4-methoxypyridine

The precursor, 2-amino-4-methoxypyridine, can be synthesized from 2-amino-4-chloropyridine via nucleophilic aromatic substitution.

Experimental Protocol: Synthesis of 2-Amino-4-methoxypyridine [1][2][3]

-

Materials:

-

2-Amino-4-chloropyridine

-

Sodium methoxide

-

Methanol or DMSO

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Dichloromethane and methanol (for chromatography)

-

-

Procedure:

-

Dissolve 2-amino-4-chloropyridine in a suitable solvent such as methanol or DMSO in a reaction vessel.

-

Add a solution of sodium methoxide in methanol. The molar ratio of sodium methoxide should be in excess.

-

Heat the reaction mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If methanol is used as the solvent, it can be removed under reduced pressure. If DMSO is used, the mixture is typically poured into ice-water.

-

Extract the aqueous solution with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure 2-amino-4-methoxypyridine.

-

Nitration of 2-Amino-4-methoxypyridine

The final step is the regioselective nitration of 2-amino-4-methoxypyridine to introduce a nitro group at the 3-position. The amino group at the 2-position and the methoxy group at the 4-position are both ortho-, para-directing. The 3-position is ortho to both activating groups, making it a likely site for electrophilic substitution.

Experimental Protocol: Nitration of 2-Amino-4-methoxypyridine (Adapted from a similar nitration)

-

Materials:

-

2-Amino-4-methoxypyridine

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Ethyl acetate or dichloromethane (for extraction)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

-

Cool the sulfuric acid to 0°C using an ice-water bath.

-

Slowly add 2-amino-4-methoxypyridine to the cold, stirred sulfuric acid, maintaining the temperature below 5°C.

-

Once the substrate is fully dissolved, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction to stir at a low temperature (e.g., 0-5°C) for a specified time, monitoring the reaction progress by TLC.

-

Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

-

Slowly neutralize the cold aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the product from the neutralized solution using an organic solvent like ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

-

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - A singlet for the methoxy group protons (-OCH₃) around 3.8-4.0 ppm.- Two doublets in the aromatic region for the pyridine ring protons.- A broad singlet for the amine group protons (-NH₂), which may be exchangeable with D₂O. |

| ¹³C NMR | - A signal for the methoxy carbon around 55-60 ppm.- Signals for the aromatic carbons of the pyridine ring, with shifts influenced by the electron-donating and electron-withdrawing substituents. |

| Mass Spec. | - A molecular ion peak corresponding to the molecular weight of 169.14 g/mol . |

| IR | - N-H stretching vibrations for the primary amine.- C-H stretching for the aromatic ring and methyl group.- Asymmetric and symmetric stretching vibrations for the nitro group (-NO₂).- C-O stretching for the methoxy group. |

Potential Biological Activity and Applications in Drug Development

Although no specific biological studies have been published for this compound, the structural motifs present in the molecule are found in various biologically active compounds. This suggests potential avenues for its investigation in drug discovery.

Anticancer Potential

Derivatives of nitropyridine and methoxypyridine have demonstrated promising anticancer activities. For instance, certain N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines have been identified as tubulin polymerization inhibitors, exhibiting cytotoxic effects against various human tumor cell lines.[5] The structural similarity of this compound to these compounds suggests it could be investigated for similar activity.

Proposed Experimental Protocol: In Vitro Cytotoxicity Assay (SRB Assay)

This protocol is a general guideline for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Materials:

-

Human cancer cell lines (e.g., A549, KB, DU145)

-

Cell culture medium and supplements

-

This compound (dissolved in a suitable solvent like DMSO)

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

Microplate reader

-

-

Procedure:

-

Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

After incubation, fix the cells by gently adding cold TCA and incubate for 1 hour at 4°C.

-

Wash the plates with water and air dry.

-

Stain the fixed cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with Tris base solution.

-

Measure the absorbance on a microplate reader at a suitable wavelength (e.g., 510 nm).

-

Calculate the concentration that inhibits 50% of cell growth (GI₅₀).

-

Enzyme Inhibition

Substituted aminopyridines are known to act as inhibitors of various enzymes. For example, certain 2-amino-4-methylpyridine analogues have been identified as inhibitors of inducible nitric oxide synthase (iNOS).[6] Given its structure, this compound could be screened for its inhibitory activity against a panel of kinases or other enzymes relevant to disease pathways.

Proposed Experimental Protocol: General Enzyme Inhibition Assay

This is a generalized protocol that would need to be adapted for the specific enzyme of interest.

-

Materials:

-

Target enzyme

-

Substrate for the enzyme

-

Buffer solution for the assay

-

This compound

-

Detection reagent (e.g., colorimetric, fluorometric, or luminescent)

-

Microplate reader

-

-

Procedure:

-

In a microplate, add the buffer, the target enzyme, and varying concentrations of this compound.

-

Pre-incubate the enzyme with the inhibitor for a defined period.

-

Initiate the enzymatic reaction by adding the substrate.

-

Incubate for a specific time at an optimal temperature.

-

Stop the reaction (if necessary) and add the detection reagent.

-

Measure the signal (absorbance, fluorescence, or luminescence) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the compound and determine the half-maximal inhibitory concentration (IC₅₀).

-

Conclusion

This compound is a readily synthesizable heterocyclic compound with potential applications in drug discovery, particularly in the field of oncology and enzyme inhibition. This technical guide has provided a detailed overview of its properties and a plausible synthetic route. While direct biological data is currently lacking, the structural relationship to known bioactive molecules warrants its further investigation. The experimental protocols provided herein offer a starting point for researchers to explore the therapeutic potential of this compound. Further studies are needed to elucidate its precise biological activity, mechanism of action, and spectroscopic characteristics.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Amino-4-methoxypyridine | 10201-73-7 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 4-Methoxy-3-nitropyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 4-Methoxy-3-nitropyridin-2-amine (CAS No. 84487-08-1). This compound, with the molecular formula C₆H₇N₃O₃ and a molecular weight of 169.14 g/mol , is a key intermediate in various synthetic pathways.[1] Its structural elucidation relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document outlines the expected data from these analyses and provides detailed experimental protocols for obtaining them. The melting point for this compound is reported to be in the range of 183-185 °C.[1]

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | d | 1H | H-6 (Pyridine) |

| ~6.8-7.0 | d | 1H | H-5 (Pyridine) |

| ~6.0-6.5 | br s | 2H | -NH₂ (Amine) |

| ~4.0 | s | 3H | -OCH₃ (Methoxy) |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~160-165 | C-4 (C-OCH₃) |

| ~150-155 | C-2 (C-NH₂) |

| ~140-145 | C-6 |

| ~130-135 | C-3 (C-NO₂) |

| ~105-110 | C-5 |

| ~55-60 | -OCH₃ |

Solvent: CDCl₃ or DMSO-d₆. Broadband proton decoupled.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium | N-H stretch (asymmetric and symmetric) of -NH₂ |

| 3000-2800 | Medium | C-H stretch (aromatic and aliphatic) |

| 1620-1580 | Strong | N-H bend (scissoring) of -NH₂ |

| 1550-1500 | Strong | Asymmetric NO₂ stretch |

| 1360-1320 | Strong | Symmetric NO₂ stretch |

| 1250-1200 | Strong | Asymmetric C-O-C stretch of methoxy |

| 1050-1000 | Medium | Symmetric C-O-C stretch of methoxy |

Sample preparation: KBr pellet.

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Interpretation |

| 169.05 | [M]⁺ (Molecular ion) |

| 154 | [M - CH₃]⁺ |

| 139 | [M - NO]⁺ |

| 123 | [M - NO₂]⁺ |

| 111 | [M - NO₂ - CH₃]⁺ |

Ionization method: Electron Ionization (EI) or Electrospray Ionization (ESI).

Experimental Protocols

The following protocols are designed to provide a standardized approach for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz or 500 MHz spectrometer.

-

Acquire ¹³C NMR spectra on the same instrument, utilizing broadband proton decoupling to simplify the spectrum.

-

-

Data Analysis: Process the raw data using appropriate software. Analyze the chemical shifts, coupling constants, and signal integrations to assign the resonances to the respective nuclei in the molecule. 2D NMR experiments such as COSY and HSQC can be employed for more complex structural elucidation.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Sample Preparation (KBr Pellet Technique):

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H, C-H, NO₂, C-O).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode, depending on the ionization method and the nature of the analyte.

-

-

Data Analysis: Determine the molecular weight from the molecular ion peak ([M]⁺ or [M+H]⁺). Analyze the fragmentation pattern to gain further structural information.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to 4-Methoxy-3-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-3-nitropyridin-2-amine (CAS No: 84487-08-1), a substituted nitropyridine of interest in medicinal chemistry. While the direct discovery and historical account of this specific molecule are not extensively documented in publicly available literature, this guide consolidates available data on its properties, proposes a viable synthetic pathway based on established chemical principles for related compounds, and explores its potential biological significance in the context of anticancer research, particularly as a putative tubulin polymerization inhibitor. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Diagrams illustrating the proposed synthetic workflow and potential mechanism of action are included to facilitate understanding.

Introduction and Discovery

Substituted nitropyridines are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their versatile chemical reactivity and diverse biological activities. The introduction of a nitro group onto the pyridine ring significantly influences its electronic properties, making it a key intermediate in the synthesis of various pharmaceutical agents and biologically active molecules. The specific compound, this compound, is a member of this important class.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic and biological applications.

| Property | Value | Reference |

| CAS Number | 84487-08-1 | [1] |

| Molecular Formula | C₆H₇N₃O₃ | |

| Molecular Weight | 169.14 g/mol | |

| Appearance | Solid | |

| Melting Point | 183-185 °C | |

| Canonical SMILES | COC1=C(C=NC=C1N)--INVALID-LINK--[O-] | |

| InChI | InChI=1S/C6H7N3O3/c1-12-5-3-2-4(9(10)11)6(7)8-5/h2-3H,1H3,(H2,7,8) |

Proposed Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for this compound is not extensively detailed in the literature. However, based on established methods for the nitration of aminopyridine derivatives, a plausible synthetic route starting from 2-amino-4-methoxypyridine is proposed below.[2][3]

Proposed Synthetic Workflow

The proposed synthesis involves the electrophilic nitration of 2-amino-4-methoxypyridine. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. The methoxy group is also an activating group. The nitration is expected to occur at the 3- or 5-position. The steric hindrance from the adjacent amino group might influence the regioselectivity.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from similar nitration reactions)

This protocol is an adaptation of general methods for the nitration of aminopyridines and should be optimized for the specific substrate.[2][3]

Materials:

-

2-amino-4-methoxypyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Ammonium Hydroxide (NH₄OH) solution

-

Distilled water

-

Ethanol

Procedure:

-

Preparation of the Reaction Mixture: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Addition of Substrate: Slowly add 2-amino-4-methoxypyridine to the cooled sulfuric acid with constant stirring, ensuring the temperature does not rise above 10 °C.

-

Nitration: Once the substrate is completely dissolved, begin the dropwise addition of fuming nitric acid through the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 0-5 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution, keeping the temperature below 20 °C with external cooling. The product, this compound, will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold distilled water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Safety Precautions: This reaction involves the use of strong acids and is highly exothermic. It should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Potential Biological Activity and Mechanism of Action

While specific biological studies on this compound are limited, the broader class of substituted pyridine derivatives has shown significant promise as anticancer agents, particularly as inhibitors of tubulin polymerization.[4][5][6][7][8][9]

Tubulin Polymerization Inhibition

Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cytoskeleton. Microtubules play a crucial role in cell division (mitosis) by forming the mitotic spindle. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis (programmed cell death), making tubulin an attractive target for cancer therapy.

Many pyridine-based compounds have been found to bind to the colchicine-binding site on β-tubulin, thereby inhibiting the polymerization of tubulin into microtubules.[5][6][9] This disruption of the microtubule network leads to the arrest of cancer cells in the G2/M phase of the cell cycle and ultimately induces apoptosis.

Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism of action for this compound as a tubulin polymerization inhibitor, based on the activity of related compounds.

Caption: Proposed mechanism of action as a tubulin polymerization inhibitor.

Conclusion and Future Directions

This compound is a substituted nitropyridine with potential applications in medicinal chemistry, particularly in the development of novel anticancer agents. While its specific discovery and history are not well-documented, its chemical structure suggests it is a valuable intermediate for the synthesis of more complex molecules. Based on the biological activity of related pyridine derivatives, it is plausible that this compound may act as a tubulin polymerization inhibitor.

Future research should focus on the definitive synthesis and characterization of this compound, followed by in-depth biological evaluation to confirm its anticancer activity and elucidate its precise mechanism of action. Structure-activity relationship studies, involving the synthesis and testing of analogues, could further optimize its potency and selectivity, potentially leading to the development of a novel therapeutic agent.

References

- 1. 84487-08-1|this compound|BLD Pharm [bldpharm.com]

- 2. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]

- 3. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]

- 4. Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3,5-Diaryl-1H-pyrazolo[3,4-b]pyridines as potent tubulin polymerization inhibitors: Rational design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-Alkylation of 4-Methoxy-3-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the N-alkylation of 4-Methoxy-3-nitropyridin-2-amine, a critical transformation for the synthesis of various biologically active molecules. The N-alkylated products of this scaffold are valuable intermediates in drug discovery and medicinal chemistry. This protocol outlines a general and robust procedure using common laboratory reagents and techniques, developed by synthesizing information from established methods for the N-alkylation of analogous substituted 2-aminopyridines.

Introduction

N-alkylation of aminopyridines is a fundamental reaction in organic synthesis. The introduction of alkyl groups on the amino nitrogen can significantly modulate the pharmacological properties of the parent molecule. Specifically, this compound derivatives are of interest due to their structural similarity to compounds with reported biological activities. Direct N-alkylation of 2-aminopyridines can sometimes be challenging due to the possibility of competing alkylation at the pyridine ring nitrogen or over-alkylation. The presented protocol is designed to favor the desired N-monoalkylation product.

Experimental Protocol

This section details a general procedure for the N-alkylation of this compound with alkyl halides.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Base: Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent). The flask should be under an inert atmosphere of nitrogen or argon.[1]

-

Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. Cool the solution to 0 °C using an ice bath. Carefully add the base portion-wise. If using sodium hydride (1.1 equivalents), extreme caution should be exercised due to its reactivity with moisture. Alternatively, potassium carbonate (2.0 equivalents) can be used as a milder base.[1]

-

Addition of Alkylating Agent: While maintaining the temperature at 0 °C, slowly add the alkyl halide (1.1-1.2 equivalents) to the reaction mixture via a syringe.[1]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[1]

-

Work-up: Upon completion, cool the mixture to room temperature and cautiously quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.[1] Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[1]

-

Purification: Combine the organic layers and wash with water followed by brine.[1] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1][2] The crude product can then be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-alkylated product.[1]

Data Presentation

The following table summarizes typical reaction conditions for the N-alkylation of various aminopyridines, which can be adapted for this compound.

| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Aminopyridine | Carboxylic Acid / NaBH₄ | - | THF | 40-50 | 0.5-2 | Good |

| 2-Chloro-4-aminopyridine | Alkyl Halide | K₂CO₃ / NaH | DMF | 0 - RT | 2-24 | Not Specified |

| N-Arylaminopyridinium Salt | Hexyl Iodide | CsOAc | MeCN | 70 | Not Specified | 98 |

| 4-Aminopyridine (N-Boc protected) | Alkyl Halide | Electrogenerated base | Acetonitrile | RT | Not Specified | High |

| 4-Aminopyridine | Alkyl Halide | t-BuOK | DMSO | RT | 4 | Moderate |

| Dibenzylamine | Benzyl Bromide | N,N,4-Trimethylpiperidin-4-amine | Acetonitrile | RT | Not Specified | Not Specified |

Mandatory Visualizations

Experimental Workflow

Caption: A flowchart illustrating the key steps in the N-alkylation of this compound.

Signaling Pathway (General SN2 Mechanism)

References

Application Notes and Protocols: Electrophilic Reactions of 4-Methoxy-3-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reactivity of 4-Methoxy-3-nitropyridin-2-amine with various electrophiles. This compound is a valuable building block in medicinal chemistry, and its functionalization through reactions at the 2-amino group allows for the synthesis of a diverse range of derivatives with potential therapeutic applications. The electron-withdrawing nature of the nitro group at the 3-position significantly influences the nucleophilicity of the amino group, a key consideration in the design of synthetic routes.

N-Acylation

The amino group of this compound can be readily acylated using standard acylating agents such as acid anhydrides or acyl chlorides. This reaction is fundamental for the introduction of amide functionalities, which are prevalent in many biologically active molecules.

A similar compound, 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine, has been successfully acetylated using acetic anhydride in the presence of a catalytic amount of concentrated sulfuric acid.[1] This suggests that this compound would react similarly.

Table 1: N-Acylation Reaction Parameters

| Electrophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Acetic Anhydride | Acetic Anhydride, cat. H₂SO₄ | N-(4-Methoxy-3-nitropyridin-2-yl)acetamide | High (expected) | Based on[1] |

| Cyclopropane Carbonyl Chloride | Cyclopropane Carbonyl Chloride, Triethylamine, Dichloromethane, -10°C to rt | N-(4-Methoxy-3-nitropyridin-2-yl)cyclopropanecarboxamide | Not reported | Analogy from a related patent |

Experimental Protocol: N-Acetylation of this compound

Materials:

-

This compound

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

-

Add acetic anhydride (1.2 eq) to the solution.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield N-(4-Methoxy-3-nitropyridin-2-yl)acetamide.

N-Alkylation

N-alkylation of this compound introduces alkyl substituents on the amino group, a common strategy in drug design to modulate physicochemical properties and biological activity. Due to the reduced nucleophilicity of the amino group, stronger bases and alkylating agents may be required.

A study on related N-arylpyridin-2-amine derivatives demonstrated successful methylation of a secondary amine using methyl iodide and sodium hydride in dimethylformamide (DMF) at 0°C.[1] This protocol can be adapted for the mono- or di-alkylation of this compound.

Table 2: N-Alkylation Reaction Parameters

| Electrophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Methyl Iodide | NaH, DMF, 0°C | N-Methyl-4-methoxy-3-nitropyridin-2-amine and/or N,N-Dimethyl-4-methoxy-3-nitropyridin-2-amine | Not reported for this specific substrate | Based on[1] |

Experimental Protocol: N-Methylation of this compound

Materials:

-

This compound

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide

-

Anhydrous Dimethylformamide (DMF)

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)

-

Magnetic stirrer

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0°C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

-

Stir the mixture at 0°C for 30 minutes.

-

Add methyl iodide (1.1 eq for mono-methylation, >2.2 eq for di-methylation) dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Carefully quench the reaction at 0°C by the slow addition of saturated ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the residue by column chromatography to isolate the N-methylated product(s).

N-Sulfonylation

The reaction of this compound with sulfonyl chlorides provides sulfonamide derivatives. Sulfonamides are an important class of compounds in medicinal chemistry with a wide range of biological activities. The reduced nucleophilicity of the amino group in the starting material may necessitate the use of a strong base and potentially elevated temperatures.

General Protocol: N-Sulfonylation of this compound

Materials:

-

This compound

-

Appropriate sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

-

Pyridine or Triethylamine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask.

-

Add a base such as pyridine or triethylamine (1.5-2.0 eq).

-

Cool the mixture to 0°C and add the sulfonyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir. If the reaction is slow, gentle heating may be required. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Urea and Thiourea Formation

The reaction of this compound with isocyanates or isothiocyanates offers a direct route to the corresponding urea and thiourea derivatives. These functional groups are important hydrogen bond donors and acceptors and are frequently incorporated into drug candidates to enhance target binding.

General Protocol: Synthesis of N-(4-Methoxy-3-nitropyridin-2-yl)ureas

Materials:

-

This compound

-

Appropriate isocyanate (e.g., phenyl isocyanate, alkyl isocyanate)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq) in an anhydrous solvent under an inert atmosphere.

-

Add the isocyanate (1.05 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

If a precipitate forms, collect the product by filtration. If not, concentrate the solvent under reduced pressure.

-

Wash the crude product with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

If necessary, purify the product by recrystallization or column chromatography.

Visualizations

Caption: General workflow for the reaction of this compound with various electrophiles.

Caption: Logical flow from starting material to drug candidate in medicinal chemistry.

References

Application Notes and Protocols for the Reduction of 4-Methoxy-3-nitropyridin-2-amine

Introduction

The reduction of the nitro group in 4-Methoxy-3-nitropyridin-2-amine to yield 4-Methoxy-pyridin-2,3-diamine is a critical transformation in synthetic organic chemistry. The resulting diamine is a valuable building block for the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science. This document provides detailed protocols for common and effective methods to achieve this reduction, including catalytic hydrogenation and metal-mediated reductions. The choice of method may depend on factors such as available equipment, substrate sensitivity, and desired scale.

Reaction Scheme

The overall chemical transformation is depicted below:

Overview of Reduction Methodologies

Several established methods are suitable for the reduction of aromatic nitro groups. The most common approaches for a substrate like this compound are catalytic hydrogenation and reduction using metals in acidic or neutral conditions.

-

Catalytic Hydrogenation: This is often the cleanest and most efficient method, employing a catalyst such as Palladium on carbon (Pd/C) with a hydrogen source.[1] It typically proceeds under mild conditions and gives high yields.

-

Metal/Acid Reduction: The use of metals like iron (Fe) or tin(II) chloride (SnCl2) in an acidic medium is a classic and robust method for nitro group reduction.[1][2][3] These methods are often cost-effective and tolerant of various functional groups.

Data Presentation: Comparison of Reduction Protocols

| Method | Reagents/Catalyst | Solvent | Temperature | Reaction Time | Typical Yield | Notes |

| Protocol 1: Catalytic Hydrogenation | 10% Pd/C, H₂ gas | Ethanol or Methanol | Room Temperature | 4-24 hours | >90% | Requires hydrogenation apparatus. Catalyst is pyrophoric and must be handled with care.[4][5][6] |

| Protocol 2: Iron/HCl Reduction | Iron powder, HCl | Ethanol/Water or Acetic Acid | Reflux | 1-4 hours | 80-95% | A cost-effective method.[2][7][8] Work-up involves neutralization and filtration of iron salts. |

| Protocol 3: Tin(II) Chloride Reduction | SnCl₂·2H₂O, HCl | Ethanol or Ethyl Acetate | Reflux | 2-6 hours | 85-95% | Effective for substrates sensitive to catalytic hydrogenation.[3][9] Work-up can be challenging due to the formation of tin salts.[10][11] |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes the reduction of this compound using catalytic hydrogenation.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Celite® or other filter aid

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Standard laboratory glassware

Procedure:

-

In a suitable hydrogenation flask, dissolve this compound (1.0 eq) in ethanol or methanol.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Evacuate the vessel and backfill with an inert gas (repeat 3 times).

-

Evacuate the vessel and introduce hydrogen gas to the desired pressure (typically 1-4 atm or a balloon).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.[4]

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-Methoxy-pyridin-2,3-diamine.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction with Iron in Acidic Medium

This protocol details the reduction using iron powder and hydrochloric acid.

Materials:

-

This compound

-

Iron powder

-

Concentrated Hydrochloric Acid (HCl) or Acetic Acid

-

Ethanol

-

Water

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and a mixture of ethanol and water (e.g., 4:1).

-

Add iron powder (3-5 eq) to the solution.

-

Heat the mixture to reflux and then add concentrated HCl or acetic acid dropwise.

-

Continue refluxing and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the hot reaction mixture through Celite® to remove excess iron and iron salts. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and basify with a saturated solution of NaHCO₃ or dilute NaOH until the pH is ~8.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-Methoxy-pyridin-2,3-diamine.

-

Purify as needed.

Protocol 3: Reduction with Tin(II) Chloride

This protocol outlines the reduction using tin(II) chloride dihydrate.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol or Ethyl Acetate

-

Sodium hydroxide (NaOH) solution (e.g., 10%)

-

Ethyl acetate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

-

Add tin(II) chloride dihydrate (3-5 eq).

-

If using ethyl acetate, add concentrated HCl and heat the mixture to reflux. If using ethanol, the reaction can often be run at room temperature or with gentle heating.

-

Stir the reaction mixture and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Add a 10% NaOH solution to the residue until the pH is strongly basic (pH > 10) to precipitate tin salts.

-

Extract the resulting slurry with ethyl acetate (3 x volume).

-

Filter the combined organic extracts to remove any remaining solids.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify as required.

Mandatory Visualization

Caption: Workflow for the reduction of this compound.

References

- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-METHOXY-O-PHENYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]

- 7. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 8. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]

- 9. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Parallel Synthesis Using 4-Methoxy-3-nitropyridin-2-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Methoxy-3-nitropyridin-2-amine is a valuable scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other biologically active heterocyclic compounds.[1][2][3] Its substituted aminopyridine core is a key feature in many compounds designed to target the ATP-binding site of protein kinases.[1][4] The presence of three modifiable positions—the amino group, the nitro group (which can be reduced to an amine), and the methoxy group—makes it an ideal starting material for the creation of diverse chemical libraries through parallel synthesis.[3] This document provides a detailed protocol for the parallel synthesis of a library of N-substituted this compound derivatives.

Parallel synthesis is a cornerstone of modern drug discovery, enabling the rapid generation of numerous analogs for structure-activity relationship (SAR) studies. The protocols outlined below are designed to be robust and amenable to standard laboratory automation and high-throughput purification techniques.

Core Application: Synthesis of a Kinase-Focused Library

The primary application of this compound in parallel synthesis is the generation of libraries of potential kinase inhibitors. The 2-aminopyridine moiety can act as a "hinge-binder," forming crucial hydrogen bonds with the kinase hinge region, a highly conserved part of the ATP-binding site. By systematically introducing a variety of substituents at the 2-amino position, researchers can explore the chemical space around the hinge region to optimize potency and selectivity.

General Reaction Scheme: N-Alkylation/Arylation

A common and straightforward method for library generation from this compound is the nucleophilic substitution reaction at the 2-amino position with a diverse set of alkyl or aryl halides.

Reaction:

Where:

-

R-X represents a library of diverse alkyl or aryl halides (e.g., benzyl bromides, alkyl iodides, heteroaryl chlorides).

Experimental Protocols

Protocol 1: Parallel N-Alkylation of this compound

This protocol describes the synthesis of a library of N-alkylated derivatives in a 96-well plate format.

Materials:

-

This compound

-

Library of alkyl halides (e.g., substituted benzyl bromides, alkyl iodides) dissolved in DMF (0.5 M)

-

Potassium carbonate (K₂CO₃), fine powder

-

N,N-Dimethylformamide (DMF), anhydrous

-

96-well reaction block with sealing mat

-

Automated liquid handler (optional)

-

Centrifugal evaporator

-

HPLC-MS for analysis

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in anhydrous DMF (0.4 M).

-

-

Dispensing Reagents into 96-Well Plate:

-

To each well of a 96-well reaction block, add 25 µL of the this compound stock solution (10 µmol, 1.0 eq).

-

Add 15 mg of potassium carbonate to each well (approx. 108 µmol, ~10 eq).

-

Using a liquid handler or manual multichannel pipette, add 25 µL of each unique alkyl halide solution (0.5 M in DMF, 12.5 µmol, 1.25 eq) to individual wells.

-

-

Reaction:

-

Seal the 96-well reaction block with a chemically resistant sealing mat.

-

Place the reaction block on a shaker and heat to 60 °C for 12 hours.

-

-

Work-up and Isolation:

-

After cooling to room temperature, add 200 µL of water to each well.

-

Extract the product by adding 200 µL of ethyl acetate to each well.

-

Seal the plate and shake vigorously for 5 minutes.

-

Centrifuge the plate to separate the layers.

-

Carefully transfer the organic layer (top layer) to a new 96-well plate.

-

Repeat the extraction with another 200 µL of ethyl acetate and combine the organic layers.

-

Concentrate the combined organic extracts in a centrifugal evaporator to afford the crude products.

-

-

Analysis:

-

Re-dissolve the crude product in 200 µL of DMSO.

-

Analyze a small aliquot from each well by LC-MS to determine product formation and purity.

-

Data Presentation

The following table summarizes representative data from a hypothetical parallel synthesis of a small library based on the protocol above.

| Compound ID | R-Group (from R-Br) | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) (by LC-MS at 254 nm) |

| L1-A1 | Benzyl | 259.26 | 85 | >95 |

| L1-A2 | 4-Fluorobenzyl | 277.25 | 82 | >95 |

| L1-A3 | 4-Methoxybenzyl | 289.29 | 88 | >92 |

| L1-A4 | 2-Chlorobenzyl | 293.71 | 75 | >90 |

| L1-A5 | Propyl | 211.22 | 78 | >95 |

| L1-A6 | Cyclohexylmethyl | 265.32 | 72 | >93 |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the workflow for the parallel synthesis of the N-alkylated library.

Caption: Workflow for parallel N-alkylation of this compound.

Representative Signaling Pathway: Generic Kinase Inhibition

Compounds synthesized from this scaffold are often designed to inhibit protein kinases involved in cell signaling pathways implicated in diseases like cancer. The diagram below shows a simplified, generic receptor tyrosine kinase (RTK) signaling pathway that is a common target for such inhibitors.

Caption: Inhibition of a generic RTK signaling pathway by a synthesized inhibitor.

References

- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Developing Novel PI3K/mTOR Dual Inhibitors from 4-Methoxy-3-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][3] Dual inhibitors that simultaneously target both PI3K and mTOR have emerged as a promising strategy to overcome feedback loops and resistance mechanisms associated with single-target agents.[4][5] This document provides detailed application notes and protocols for the development of novel PI3K/mTOR dual inhibitors derived from the 4-Methoxy-3-nitropyridin-2-amine scaffold.

Synthetic Chemistry

While specific synthetic routes starting from this compound are proprietary and vary between research groups, a general strategy for the synthesis of pyridine-based PI3K/mTOR inhibitors can be outlined. This often involves a multi-step synthesis to build a core structure that can effectively bind to the ATP-binding site of the PI3K and mTOR kinases. A plausible synthetic approach, based on related methoxypyridine derivatives, is depicted below.[6]

General Synthetic Workflow

Caption: General synthetic workflow for pyridine-based inhibitors.

Biological Evaluation Protocols

In Vitro Kinase Assay for PI3K/mTOR Activity

This protocol describes how to assess the inhibitory activity of synthesized compounds against PI3K and mTOR kinases.

Materials:

-

Purified recombinant PI3K and mTOR enzymes

-

Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)[7]

-

ATP and MgCl2 solution[7]

-

Substrate (e.g., phosphatidylinositol for PI3K)

-

Synthesized inhibitor compounds

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Protocol:

-

Prepare a master mix containing the kinase, substrate, and kinase buffer.

-

Dispense the master mix into a 96-well plate.

-

Add varying concentrations of the inhibitor compound to the wells. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).

-

Initiate the kinase reaction by adding the ATP/MgCl2 solution.[8]

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.

-

Calculate the IC50 values for each compound.

Data Presentation: In Vitro Kinase Inhibition

| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) |

| Reference Compound (e.g., PI-103) | 8 | 20 |

| Example Compound 1 | 15 | 35 |

| Example Compound 2 | 5 | 12 |

| Example Compound 3 | 25 | 60 |

| Note: The data presented are representative examples and not specific to derivatives of this compound. |

Cell Viability (MTT) Assay

This assay determines the cytotoxic effects of the inhibitor compounds on cancer cell lines.[9]

Materials:

-

Cancer cell line (e.g., HCT-116, U87 MG)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Synthesized inhibitor compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

-

Solubilization solution (e.g., DMSO or SDS-HCl solution)[10]

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[11]

-

Treat the cells with various concentrations of the inhibitor compounds for 48-72 hours.[11]

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9][12]

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[9]

-

Measure the absorbance at 570 nm using a microplate reader.[12]

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Data Presentation: Cell Viability (IC50)

| Compound | Cell Line | IC50 (µM) after 72h |

| Reference Compound | HCT-116 | 0.5 |

| Example Compound 1 | HCT-116 | 1.2 |

| Example Compound 2 | HCT-116 | 0.3 |

| Example Compound 3 | HCT-116 | 2.5 |

| Note: The data presented are representative examples. |

Western Blot Analysis of the PI3K/mTOR Pathway

This protocol is used to investigate the effect of inhibitors on the phosphorylation status of key proteins in the PI3K/mTOR pathway.[1][2]

Materials:

-

Cancer cell line

-

Synthesized inhibitor compounds

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[2]

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)[13]

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6K, anti-S6K, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Protocol:

-

Treat cells with the inhibitor compounds for a specified time.

-

Lyse the cells and determine the protein concentration of the lysates.[2]

-

Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a membrane.[2]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[13]

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence reagent and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Western Blot Workflow

Caption: Western blot experimental workflow.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the inhibitor compounds on cell cycle progression.[14][15]

Materials:

-

Cancer cell line

-

Synthesized inhibitor compounds

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol[16]

-

Propidium iodide (PI) staining solution (containing RNase A)[17]

-

Flow cytometer

Protocol:

-

Treat cells with inhibitor compounds for 24-48 hours.

-

Harvest the cells and wash with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[16]

-

Incubate the fixed cells at 4°C for at least 30 minutes.[16]

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate at room temperature for 15-30 minutes in the dark.[17]

-

Analyze the cell cycle distribution using a flow cytometer.[14]

Data Presentation: Cell Cycle Analysis

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 45 | 35 | 20 |

| Example Compound 2 (1 µM) | 65 | 20 | 15 |

| Note: The data presented are representative examples showing a G1 phase arrest. |

Signaling Pathway

The PI3K/mTOR pathway is a complex cascade of signaling events. A simplified diagram of this pathway is provided below to illustrate the points of intervention for a dual inhibitor.

PI3K/mTOR Signaling Pathway

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. protocols.io [protocols.io]

- 8. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 9. benchchem.com [benchchem.com]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. MTT (Assay protocol [protocols.io]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Flow cytometry with PI staining | Abcam [abcam.com]

- 15. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 16. wp.uthscsa.edu [wp.uthscsa.edu]

- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

Application Notes and Protocols for the Quantification of 4-Methoxy-3-nitropyridin-2-amine in Reaction Mixtures

This document provides detailed analytical methods and protocols for the quantitative analysis of 4-Methoxy-3-nitropyridin-2-amine in reaction mixtures. The primary method detailed is High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, a robust and widely used technique for the analysis of aromatic and heteroaromatic compounds in pharmaceutical process control.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Principle:

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase that is pumped through the column. For the quantification of this compound, a reversed-phase HPLC method is proposed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The analyte, being a moderately polar compound, will be retained on the column and then eluted by the mobile phase. Detection is achieved using an ultraviolet (UV) detector, as the aromatic ring and nitro group in the molecule absorb UV light at specific wavelengths. The amount of UV absorbance is directly proportional to the concentration of the analyte in the sample.

Experimental Protocol: HPLC-UV Method

2.1. Instrumentation, Chemicals, and Reagents

-

Instrumentation:

-

HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Analytical balance (4-decimal places).

-

pH meter.

-

Sonicator.

-

Volumetric flasks and pipettes (Class A).

-

Syringes and syringe filters (0.45 µm, PTFE or nylon).

-

HPLC vials.

-

-

Chemicals and Reagents:

-

This compound reference standard (purity ≥98%).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Water (HPLC grade or deionized water, 18.2 MΩ·cm).

-

Formic acid (reagent grade).

-

Reaction mixture sample containing this compound.

-

2.2. Chromatographic Conditions

| Parameter | Recommended Setting |

| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10-90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B in 1 minute, and re-equilibrate for 5 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm and 320 nm |

| Run Time | 18 minutes |

2.3. Preparation of Standard Solutions

-